molecular formula C19H21NO2 B8304977 5-(Benzyloxy)-6-butoxy-1H-indole

5-(Benzyloxy)-6-butoxy-1H-indole

Cat. No. B8304977
M. Wt: 295.4 g/mol
InChI Key: CVWQZYXKRPUCBO-UHFFFAOYSA-N
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Patent
US05126125

Procedure details

5-Benzyloxy 6-butoxy indole (0.5 g, 0.0017 mole) is hydrogenated under 50 atmospheres of hydrogen in a reactor with 5 ml of absolute ethanol and 70 mg of 10% palladium on carbon for 2 hours. After filtration and evaporation of the solvent, the residue is purified by chromatography on silica 60 (eluent: CH2Cl2, to obtain 6-butoxy 5-hydroxy indole (0.19 g, beige powder, yield 55%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH3:22])[NH:14][CH:13]=[CH:12]2)C1C=CC=CC=1.[H][H].C(O)C>[Pd].C(Cl)Cl>[CH2:19]([O:18][C:17]1[CH:16]=[C:15]2[C:11]([CH:12]=[CH:13][NH:14]2)=[CH:10][C:9]=1[OH:8])[CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C=CNC2=CC1OCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography on silica 60 (eluent

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=C(C=C2C=CNC2=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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